(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid

Description

BenchChem offers high-quality (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORYXPTWPIKBDE-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H](CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427372 |

Source

|

| Record name | N~2~-(Ethoxycarbonyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16639-91-1 |

Source

|

| Record name | N~2~-(Ethoxycarbonyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid, a key building block in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its chemical behavior and utility.

Chemical Identity and Structure

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid, also known as N-ethoxycarbonyl-L-asparagine, is a derivative of the naturally occurring amino acid L-asparagine. The introduction of the ethoxycarbonyl protecting group on the alpha-amino functionality modifies its reactivity and physical properties, making it a valuable intermediate in multi-step syntheses.

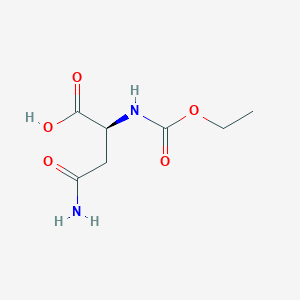

Molecular Structure:

Caption: 2D structure of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The properties of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 16639-91-1 | N/A |

| Molecular Formula | C₇H₁₂N₂O₅ | |

| Molecular Weight | 204.18 g/mol | |

| Melting Point | 166 °C (decomposes) | N/A |

| Predicted pKa | 3.47 ± 0.10 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Generally soluble in water. Solubility in organic solvents is expected to be moderate, influenced by the presence of both polar functional groups and the nonpolar ethyl group. | [1] |

| Storage | 2-8°C | N/A |

The presence of the carboxylic acid, amide, and carbamate functional groups imparts a polar character to the molecule, contributing to its predicted water solubility. The ethoxycarbonyl group introduces a degree of lipophilicity, which may enhance its solubility in certain organic solvents compared to unprotected L-asparagine. The predicted pKa suggests that the carboxylic acid is the most acidic proton in the molecule.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the diastereotopic protons of the β-methylene group, the α-proton, and the amide and amine protons. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent carbonyl and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals corresponding to the carboxylic acid carbonyl, the amide carbonyl, the carbamate carbonyl, the α-carbon, the β-carbon, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for its functional groups:

-

O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ corresponding to the carboxylic acid.

-

N-H stretch: Bands in the region of 3400-3200 cm⁻¹ for the amide and carbamate N-H bonds.

-

C=O stretch: Strong, distinct absorption bands around 1740-1700 cm⁻¹ for the carboxylic acid and carbamate carbonyls, and around 1680-1640 cm⁻¹ for the amide carbonyl.

-

C-O stretch: Bands in the 1300-1000 cm⁻¹ region for the C-O bonds of the carboxylic acid and the ethoxy group.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the ethoxycarbonyl group, the carboxyl group, and cleavage of the amide bond.

Synthesis and Purification

The synthesis of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid typically involves the N-acylation of L-asparagine. A general, representative protocol is outlined below. This protocol is based on established methods for the N-protection of amino acids.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Synthesis of N-Ethoxycarbonyl-L-asparagine

This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-Ethoxycarbonyl-L-asparagine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide a framework for successful, reproducible synthesis.

Introduction: The Significance of N-Terminal Protection

In the intricate field of peptide synthesis, the selective protection of functional groups is paramount to achieving the desired primary sequence and avoiding unwanted side reactions. The α-amino group of an amino acid is a potent nucleophile that must be temporarily "masked" to prevent self-polymerization and ensure that it only reacts when intended. The ethoxycarbonyl (Eoc) group, introduced via reagents like ethyl chloroformate, serves as an effective and economical urethane-type protecting group.[1][2]

N-Ethoxycarbonyl-L-asparagine is a key building block, particularly in solution-phase peptide synthesis, where controlled, stepwise chain elongation is required.[2] This guide details its preparation via a robust and widely applicable method: the Schotten-Baumann reaction.

The Synthetic Blueprint: A Workflow Overview

The synthesis can be visualized as a multi-stage process, beginning with the preparation of reagents and culminating in the characterization of the purified product. Each stage is critical for achieving high yield and purity.

Caption: Overall workflow for N-Ethoxycarbonyl-L-asparagine synthesis.

Reaction Principle: The Schotten-Baumann Acylation

The core of this synthesis is the Schotten-Baumann reaction, a classic method for acylating amines or alcohols.[3][4] This reaction is typically performed under biphasic or aqueous basic conditions.[5]

The mechanism involves three key steps:

-

Nucleophilic Attack: The deprotonated α-amino group of L-asparagine, a strong nucleophile, attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate.[5]

-

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Neutralization: A base, such as sodium carbonate or sodium hydroxide, is essential. It serves two critical functions: it maintains the L-asparagine amino group in its nucleophilic, deprotonated state, and it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward product formation.[4][6]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Quantity | Notes |

| L-Asparagine monohydrate | C₄H₈N₂O₃·H₂O | 150.13 | ≥99% | 15.0 g (0.1 mol) | Starting amino acid. |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | ≥99.5% | 11.7 g (0.11 mol) | Base for pH control. |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | ≥97% | 12.0 g (10.2 mL, 0.11 mol) | Acylating agent. Corrosive, handle in a fume hood. |

| Deionized Water | H₂O | 18.02 | - | 150 mL | Primary solvent. |

| Hydrochloric Acid | HCl | 36.46 | 6 M (conc.) | ~20 mL | For acidification/precipitation. |

| Equipment | |||||

| 500 mL Three-neck round-bottom flask | |||||

| Magnetic stirrer and stir bar | |||||

| Dropping funnel (100 mL) | |||||

| Thermometer | |||||

| Ice-water bath | |||||

| pH meter or pH strips (range 1-14) | |||||

| Büchner funnel and vacuum flask |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, thermometer, and dropping funnel. Place the flask in an ice-water bath on the magnetic stir plate.

-

Dissolution of Asparagine: To the flask, add L-asparagine monohydrate (15.0 g) and deionized water (150 mL). Begin stirring to form a slurry.

-

Basification: While stirring, slowly add the sodium carbonate (11.7 g). The mixture will effervesce as CO₂ is released. Continue stirring until the L-asparagine and sodium carbonate have completely dissolved. The resulting solution should be clear and have a pH between 9 and 10. Cool the solution to 0-5 °C.

-

Expert Insight: Ensuring the L-asparagine is fully dissolved in the basic solution is critical. The reaction occurs in the aqueous phase, and a homogenous solution maximizes the availability of the deprotonated amine for acylation.

-

-

Acylation: Charge the dropping funnel with ethyl chloroformate (10.2 mL). Add the ethyl chloroformate dropwise to the stirred, cooled asparagine solution over approximately 45-60 minutes.

-

Causality Check: This slow, cooled addition is crucial for two reasons. First, the acylation is exothermic; slow addition prevents a temperature spike that could promote unwanted hydrolysis of the ethyl chloroformate. Second, it maintains a low instantaneous concentration of the acylating agent, minimizing potential side reactions.

-

-

Reaction Monitoring: Throughout the addition, monitor the pH and maintain it between 9 and 10. If the pH drops, it indicates the consumption of the base by the HCl byproduct, and a small amount of additional base (e.g., 1 M NaOH) may be required. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours to ensure completion.

-

Product Isolation (Acidification): Cool the reaction mixture again in an ice bath. Slowly and with vigorous stirring, add 6 M HCl to acidify the solution to a pH of approximately 2-3. A white precipitate of N-Ethoxycarbonyl-L-asparagine will form.

-

Trustworthiness Principle: The product is a carboxylic acid, making it soluble in its basic carboxylate salt form and insoluble in its protonated acid form. This pH-dependent solubility is the basis for a highly effective and simple primary purification step.

-

-

Collection and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove inorganic salts.

-

Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 80-90%.

Purification (Recrystallization)

For applications requiring very high purity, recrystallization is recommended.

-

Dissolve the crude, dry product in a minimum amount of hot deionized water.

-

If any insoluble material remains, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry as before.

Product Characterization: A Self-Validating System

Confirming the identity and purity of the final product is a non-negotiable step for scientific integrity.

Physical Properties

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 158-161 °C |

| Expected Yield (Crude) | 16.3 - 18.4 g (80-90%) |

Spectroscopic Analysis (¹H NMR)

Proton NMR is the most powerful tool for structural confirmation. The spectrum should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Feature |

| -CH₃ (Ethyl) | ~1.15 | Triplet | 3H | Confirms the ethyl group of the ethoxycarbonyl moiety. |

| -CH₂- (Ethyl) | ~4.00 | Quartet | 2H | Confirms the methylene group adjacent to the ester oxygen. |

| β-CH₂ (Asparagine) | ~2.40 - 2.60 | Multiplet | 2H | Diastereotopic protons of the asparagine side chain. |

| α-CH (Asparagine) | ~4.30 | Multiplet | 1H | The α-proton, shifted downfield by the adjacent carbonyl and NH. |

| -NH- (Carbamate) | ~7.20 | Doublet | 1H | The amide proton of the newly formed carbamate linkage. |

| -NH₂ (Side Chain) | ~6.90, ~7.40 | Broad Singlets | 2H | The two protons of the primary amide in the side chain. |

| -COOH | ~12.5 | Broad Singlet | 1H | The carboxylic acid proton (may exchange with D₂O). |

Note: Exact chemical shifts can vary slightly depending on solvent and concentration.

References

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. [Link]

-

chemeurope.com. Schotten-Baumann reaction. [Link]

-

Gu, H., et al. (2017, April 10). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. [Link]

-

Science.gov. ethyl chloroformate derivatization: Topics by Science.gov. [Link]

-

ResearchGate. Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,...[Link]

-

Thieme. (2002). 4 Synthesis of Peptides. In Science of Synthesis. [Link]

Sources

Physical and chemical properties of N-ethoxycarbonyl-L-asparagine

An In-depth Technical Guide to N-ethoxycarbonyl-L-asparagine

Introduction

N-ethoxycarbonyl-L-asparagine is a derivative of the naturally occurring amino acid L-asparagine. In this compound, the alpha-amino group is protected by an ethoxycarbonyl group. This modification is of significant interest to researchers in peptide chemistry, medicinal chemistry, and drug development. The introduction of the ethoxycarbonyl protecting group prevents the highly reactive amino group from participating in unwanted side reactions during chemical synthesis, thereby allowing for the selective formation of peptide bonds at the carboxyl terminus or modification of the side chain.[1] Understanding the physical and chemical properties of this molecule is paramount for its effective use as a building block in the synthesis of complex peptides and other pharmacologically relevant molecules. This guide provides a comprehensive overview of its key characteristics, analytical methodologies, and synthetic relevance.

Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of N-ethoxycarbonyl-L-asparagine are crucial for its handling, characterization, and application in synthetic protocols. The ethoxycarbonyl group imparts specific properties that distinguish it from its parent amino acid, L-asparagine.

Chemical Structure

The molecular structure consists of the L-asparagine backbone with an ethoxycarbonyl moiety attached to the alpha-amino nitrogen.

Caption: 2D Chemical Structure of N-ethoxycarbonyl-L-asparagine.

Physicochemical Data Summary

The key quantitative properties of N-ethoxycarbonyl-L-asparagine are summarized below. These values are essential for experimental design, including reaction stoichiometry, solvent selection, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 16639-91-1 | [2] |

| Molecular Formula | C₇H₁₂N₂O₅ | |

| Molecular Weight | 204.18 g/mol | |

| IUPAC Name | (2S)-4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid | |

| Melting Point | ~166°C (with decomposition) | |

| Appearance | White to off-white crystalline powder (predicted) | |

| Purity | Typically ≥97% | [2] |

Spectroscopic Profile (Predicted)

-

¹H NMR (Proton NMR): In a suitable solvent like D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:

-

A triplet at ~1.2 ppm (3H) for the methyl (-CH₃) protons of the ethyl group.

-

A quartet at ~4.0 ppm (2H) for the methylene (-CH₂-) protons of the ethyl group.

-

A multiplet (often a doublet of doublets) for the alpha-proton (α-CH) at ~4.2-4.5 ppm.

-

A pair of multiplets for the diastereotopic beta-protons (β-CH₂) between ~2.5-2.9 ppm.

-

Distinct signals for the side-chain amide protons (-CONH₂) and the carbamate N-H proton, which may be broad and exchangeable.

-

A very broad signal for the carboxylic acid proton (-COOH) if not in an exchange solvent like D₂O.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will provide key information about the carbon skeleton:[3][6]

-

A signal for the ethyl group's methyl carbon (~14-15 ppm).

-

A signal for the ethyl group's methylene carbon (~60-62 ppm).

-

A signal for the beta-carbon (Cβ) of the asparagine side chain (~35-37 ppm).

-

A signal for the alpha-carbon (Cα) at ~51-53 ppm.

-

Three distinct carbonyl carbon signals: the carbamate carbonyl (~156-158 ppm), the side-chain amide carbonyl (~172-174 ppm), and the carboxylic acid carbonyl (~174-176 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the vibrational frequencies of its functional groups. Key absorption bands are expected around:[7][8]

-

3400-3200 cm⁻¹: N-H stretching vibrations (carbamate and side-chain amide).

-

~3100-2500 cm⁻¹: O-H stretching of the carboxylic acid, often broad.

-

~1740-1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1720-1680 cm⁻¹: C=O stretching of the urethane (carbamate) group.

-

~1680-1640 cm⁻¹: C=O stretching (Amide I band) of the side-chain amide.

-

~1640-1550 cm⁻¹: N-H bending (Amide II band).

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent ion corresponding to its molecular weight.

-

[M+H]⁺: 205.08 m/z

-

[M+Na]⁺: 227.06 m/z

-

[M-H]⁻: 203.06 m/z

-

Common fragmentation patterns would involve the loss of the ethoxycarbonyl group or cleavage of the asparagine side chain.[9]

-

Chemical Properties and Reactivity

The Ethoxycarbonyl Protecting Group

The ethoxycarbonyl group is a type of alkoxycarbonyl protecting group, similar in function to the more common Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups.[10][11] Its primary role is to render the alpha-amino group nucleophilically inert, allowing for selective reactions elsewhere in the molecule.[1]

-

Stability: The ethoxycarbonyl group is generally stable to the mildly acidic and basic conditions used in peptide coupling reactions. It is more robust than the highly acid-labile Boc group but less stable than the Fmoc group is to base.

-

Deprotection (Cleavage): Removal of the ethoxycarbonyl group is a critical step after its synthetic purpose has been served. This is typically achieved under hydrolytic conditions.

-

Basic Hydrolysis: Saponification using an aqueous base (e.g., NaOH or KOH) followed by acidification will cleave the carbamate to yield the free amine, ethanol, and CO₂.

-

Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing in aqueous HCl) can also effect cleavage, though this may risk hydrolysis of the side-chain amide if conditions are too harsh.

-

Compared to other protecting groups, its deprotection conditions are less mild than those for Boc (TFA) or Fmoc (piperidine), which can be a limitation in complex syntheses requiring orthogonal protection schemes.[10]

Analytical Methodologies

Accurate analysis of N-ethoxycarbonyl-L-asparagine is essential to confirm its purity and identity before use in synthesis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[]

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol describes a general method for analyzing N-protected amino acids, which is directly applicable to the target compound. The principle involves separating the analyte from impurities based on its polarity.[13]

1. Materials and Reagents:

-

N-ethoxycarbonyl-L-asparagine sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), HPLC grade

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample Diluent: 50:50 Water:Acetonitrile

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Procedure:

-

Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of the sample diluent to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm (for detecting the carbamate and amide bonds)

-

Injection Volume: 10 µL

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95% 5% 20.0 5% 95% 25.0 5% 95% 25.1 95% 5% | 30.0 | 95% | 5% |

-

4. Data Analysis:

-

Integrate the peak corresponding to N-ethoxycarbonyl-L-asparagine.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all observed peaks.

Causality and Validation: The use of a C18 column separates molecules based on hydrophobicity. The gradient from a highly aqueous mobile phase (A) to a more organic one (B) allows for the elution of compounds with varying polarities. TFA is used as an ion-pairing agent to improve peak shape for the acidic analyte. UV detection at a low wavelength ensures sensitivity for functional groups lacking a strong chromophore.

Caption: General workflow for the purity analysis of N-ethoxycarbonyl-L-asparagine by HPLC.

Applications in Research and Development

The primary application of N-ethoxycarbonyl-L-asparagine is as an intermediate in organic synthesis, particularly in the construction of peptides. While less common than its Fmoc or Boc-protected counterparts, it serves as a valuable tool for specific synthetic strategies.

-

Peptide Synthesis: It can be used as a building block in solution-phase or solid-phase peptide synthesis. The protected asparagine is activated at its carboxyl group and coupled to the free amino group of another amino acid or a growing peptide chain.[14]

-

Drug Development: Peptides and peptidomimetics are a crucial class of therapeutics. N-protected asparagine derivatives are essential for synthesizing analogues of naturally occurring peptides or novel sequences designed to interact with biological targets like enzymes or receptors. The native L-asparagine itself is a key component in many biological processes, making its derivatives important for probing these systems.

Safety, Handling, and Storage

-

Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

SpectraBase. L-Asparagine, N-ethoxycarbonyl-, methyl ester - Optional[Vapor Phase IR]. Available at: [Link]

-

University of Bristol. Protecting Groups. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]

-

PubChem. FMOC-L-asparagine. National Institutes of Health. Available at: [Link]

-

Wikipedia. Protecting group. Available at: [Link]

-

Siddiqui, F. A., et al. (2018). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Agilent Technologies. Amino Acid Analysis. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000168). Available at: [Link]

-

Zhang, J. Y., & Hao, C. (2013). Quantitation of asparagine deamidation by isotope labeling and liquid chromatography coupled with mass spectrometry analysis. Analytical Biochemistry. Available at: [Link]

-

Otaka, A., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000168). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168). Available at: [Link]

-

CP Lab Safety. N(alpha)-Ethoxycarbonyl-L-asparagine, min 97%, 1 gram. Available at: [Link]

-

SpectraBase. N-α-[(tert-Butoxycarbonyl)amino]-L-asparagine 4-nitrophenyl ester - Optional[FTIR]. Available at: [Link]

-

NIST. L-Asparagine. NIST WebBook. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000030 L-Asparagine. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

NIST. L-Asparagine Mass Spectrum. NIST WebBook. Available at: [Link]

-

ResearchGate. FTIR spectrum of L-Asparagine. Available at: [Link]

-

Gausepohl, H., et al. (1990). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

-

Singh, Y., et al. (2022). Apoptosis induction in leukemic cells by L-asparaginase preparation from Bacillus indicus: bench-scale production, purification and therapeutic application. AMB Express. Available at: [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. BOC-L-Asparagine(7536-55-2) 13C NMR spectrum [chemicalbook.com]

- 4. N-Benzyloxycarbonyl-L-asparagine(2304-96-3) 1H NMR spectrum [chemicalbook.com]

- 5. N-Benzyloxycarbonyl-L-asparagine(2304-96-3) IR Spectrum [chemicalbook.com]

- 6. L-Asparagine(70-47-3) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of asparagine deamidation by isotope labeling and liquid chromatography coupled with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 11. tcichemicals.com [tcichemicals.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid

An In-depth Technical Guide:

Prepared by: Senior Application Scientist, Advanced Molecular Characterization Division

Abstract

This technical guide provides a comprehensive framework for the structural and stereochemical elucidation of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid, an N-protected derivative of the amino acid L-asparagine. In fields such as peptide synthesis and pharmaceutical development, rigorous verification of a molecule's identity, purity, and absolute configuration is not merely a procedural step but a foundational requirement for scientific validity and regulatory compliance. This document moves beyond rote protocols to explain the causal reasoning behind the application of a multi-technique spectroscopic approach. We will detail the strategic implementation of Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural mapping, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, Infrared (IR) Spectroscopy for functional group confirmation, and Circular Dichroism (CD) for unambiguous stereochemical assignment. Each section presents field-proven experimental protocols, data interpretation guidelines, and the underlying scientific principles, ensuring a self-validating and robust characterization workflow.

Introduction: The Imperative for Rigorous Characterization

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid is a derivative of L-asparagine where the alpha-amino group is protected by an ethoxycarbonyl moiety. This modification is common in synthetic peptide chemistry to prevent unwanted side reactions during peptide bond formation. The molecule's utility is entirely dependent on its precise structure and stereochemical integrity. An incorrect structure or the presence of its enantiomeric counterpart could lead to biologically inactive or even harmful products.

Therefore, a multi-faceted analytical approach is essential. No single technique can provide a complete picture; instead, we leverage the synergistic power of several spectroscopic methods to build an unassailable body of evidence for the compound's identity. This guide is structured to reflect an investigative workflow, beginning with the detailed mapping of the molecular framework and progressively confirming each key feature.

Compound Profile:

-

Systematic Name: (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid

-

Molecular Formula: C₇H₁₂N₂O₅[1]

-

Molecular Weight: 204.18 g/mol [1]

-

Key Structural Features:

-

Chiral Center (α-carbon)

-

Carboxylic Acid

-

Primary Amide (Side Chain)

-

Carbamate (Protecting Group)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of molecular characterization because it provides unparalleled insight into the precise connectivity and chemical environment of each atom in the hydrogen-carbon skeleton. For a molecule like this, with multiple similar proton and carbon environments, 2D NMR techniques (such as COSY and HSQC) would be employed in a full research setting. However, for verification purposes, ¹H and ¹³C NMR provide the fundamental data required.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the polar molecule well and, importantly, its acidic and amide protons are slow to exchange, allowing for their observation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of DMSO-d₆.

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer, using the residual solvent peak (δ ≈ 2.50 ppm) as an internal reference.

Data Interpretation & Causality: The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (proton count), multiplicity (neighboring protons), and coupling constants (dihedral angles).

| Predicted ¹H NMR Data (in DMSO-d₆) | | :--- | :--- | :--- | :--- | :--- | | Assignment | Expected Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality | | -O-CH₂-CH₃ | ~1.1 - 1.2 | Triplet (t) | 3H | Aliphatic methyl group, split by the adjacent CH₂ group. | | -O-CH₂ -CH₃ | ~3.9 - 4.1 | Quartet (q) | 2H | Methylene group deshielded by the adjacent oxygen; split by the CH₃ group. | | β-CH₂ | ~2.5 - 2.8 | Multiplet (m)¹ | 2H | Methylene protons adjacent to the chiral center are diastereotopic and couple to each other and the α-proton, resulting in a complex pattern. Deshielded by the adjacent amide carbonyl. | | α-CH | ~4.2 - 4.4 | Multiplet (m) | 1H | Methine proton deshielded by the adjacent nitrogen, carboxylic acid, and the side chain. Coupled to the β-CH₂ protons and the carbamate N-H. | | -NH -COO- | ~7.2 - 7.5 | Doublet (d) | 1H | Carbamate proton coupled to the α-CH proton. Its chemical shift is concentration-dependent. | | -CO-NH₂ | ~7.0 and ~7.4 | Two Broad Singlets (br s) | 2H | The two protons of the primary amide are inequivalent due to restricted rotation around the C-N bond, appearing as two separate signals. | | -COOH | > 12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, signal is often very broad due to hydrogen bonding and chemical exchange.[2][3] |

¹Appears as a complex multiplet, often resolvable into two distinct signals (e.g., doublet of doublets) at higher field strengths.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol:

-

The same sample prepared for ¹H NMR is used.

-

A proton-decoupled ¹³C spectrum is acquired, which simplifies the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation & Causality: The chemical shift of a carbon nucleus is highly sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons are the most deshielded and appear furthest downfield.[4]

| Predicted ¹³C NMR Data (in DMSO-d₆) | | :--- | :--- | :--- | | Assignment | Expected Shift (δ, ppm) | Rationale & Causality | | -O-CH₂-C H₃ | ~14 - 15 | Standard aliphatic methyl carbon. | | β-C H₂ | ~36 - 38 | Aliphatic methylene carbon. | | α-C H | ~50 - 52 | Alpha-carbon, shifted downfield by the attached nitrogen and carbonyl groups. | | -O-C H₂-CH₃ | ~59 - 61 | Methylene carbon directly attached to oxygen, causing a significant downfield shift. | | C =O (Carbamate) | ~156 - 157 | Carbonyl carbon of the carbamate group, characteristic chemical shift. | | C =O (Carboxylic Acid) | ~171 - 173 | Carbonyl carbon of the carboxylic acid.[2][3] | | C =O (Amide) | ~172 - 174 | Carbonyl carbon of the primary amide, often very close to the carboxylic acid signal. |

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry provides the definitive molecular weight of the analyte, serving as a primary check of its identity. For a polar, thermally labile molecule like this, Electrospray Ionization (ESI) is the technique of choice. It is a "soft" ionization method that transfers the molecule from solution to the gas phase as an intact, charged ion, minimizing in-source fragmentation and ensuring the molecular ion is the most prominent signal.[5]

Experimental Protocol:

-

Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes.

-

For structural confirmation, perform a tandem MS (MS/MS) experiment by selecting the parent ion of interest, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Data Interpretation & Causality: The high-resolution mass measurement allows for the calculation of the elemental composition, providing an extremely high degree of confidence in the molecular formula.

| Predicted High-Resolution MS Data | | :--- | :--- | :--- | :--- | | Ionization Mode | Ion | Calculated m/z | Interpretation | | ESI Positive | [M+H]⁺ | 205.0819 | Protonated molecule. The most expected and diagnostic peak in positive mode. | | ESI Positive | [M+Na]⁺ | 227.0638 | Sodium adduct, commonly observed with ESI. | | ESI Negative | [M-H]⁻ | 203.0673 | Deprotonated molecule. |

Tandem MS (MS/MS) Analysis: Fragmentation patterns in MS/MS provide a "fingerprint" that confirms the molecular structure. Isolating the [M+H]⁺ ion (m/z 205.0819) and subjecting it to CID would likely produce fragments corresponding to the neutral loss of small molecules or cleavage at the weakest bonds.

-

Key Predicted Fragments: Loss of H₂O (-18 Da), loss of NH₃ (-17 Da), loss of CO₂ (-44 Da), and cleavage of the carbamate group.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: IR spectroscopy is a fast, simple, and non-destructive technique that excels at confirming the presence of key functional groups. While NMR maps the full structure, IR acts as a quick quality control check. The spectrum is dominated by absorptions from the multiple carbonyl and N-H/O-H groups in the molecule.

Experimental Protocol:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation & Causality: Each functional group has characteristic vibrational frequencies. The carbonyl (C=O) stretching region is particularly diagnostic.[6]

| Predicted IR Absorption Bands | | :--- | :--- | :--- | | Frequency (cm⁻¹) | Vibration Type | Functional Group | | 3400 - 3200 | N-H Stretch | Primary Amide & Carbamate | | 3300 - 2500 | O-H Stretch | Carboxylic Acid (very broad due to H-bonding)[7] | | 3000 - 2850 | C-H Stretch | Aliphatic CH₂, CH₃ | | ~1710 | C=O Stretch | Carboxylic Acid (H-bonded dimer)[3][7] | | ~1690 | C=O Stretch | Carbamate | | ~1650 | C=O Stretch (Amide I) | Primary Amide | | ~1640 | N-H Bend (Amide II) | Primary Amide | | 1320 - 1210 | C-O Stretch | Carboxylic Acid, Carbamate (Ester part)[7] |

The presence of the very broad O-H stretch overlapping the C-H stretches, combined with a complex and intense carbonyl region containing at least three distinct C=O bands, provides a unique fingerprint for this molecule.

Circular Dichroism (CD): Absolute Stereochemistry Confirmation

Expertise & Experience: The "(S)-" designation is not a trivial label; it defines the molecule's absolute three-dimensional arrangement at the chiral center. CD spectroscopy is the definitive technique for confirming this stereochemistry in solution.[8] It measures the differential absorption of left- and right-circularly polarized light, a property only exhibited by chiral molecules.[9] A racemic mixture would be CD-silent.

Experimental Protocol:

-

Prepare a solution of the compound in a UV-transparent solvent (e.g., water or methanol) at a precisely known concentration (e.g., 0.1 mg/mL).

-

Use a quartz cuvette with a defined path length (e.g., 1 mm).

-

Record the CD spectrum over the appropriate UV range (e.g., 190-260 nm), where the carbonyl chromophores absorb.

-

The resulting spectrum is a plot of differential absorbance (or ellipticity) versus wavelength.

Data Interpretation & Causality:

-

Confirmation of Chirality: Any non-zero CD signal confirms the sample is chiral and not a racemic mixture.

-

Enantiomeric Fingerprint: The (S)-enantiomer will produce a characteristic spectrum with positive and/or negative peaks (known as Cotton effects) at specific wavelengths. The (R)-enantiomer, if synthesized, would produce an exact mirror image of this spectrum.

-

Quantitative Analysis: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, allowing for a quantitative assessment of its stereochemical purity.[9]

The n→π* electronic transition of the carbonyl groups is particularly sensitive to the chiral environment and typically gives a distinct Cotton effect in the 210-240 nm region, providing the key signature for stereochemical assignment.

Conclusion: A Synergistic and Self-Validating Approach

The comprehensive characterization of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid is achieved not by a single measurement, but by the convergence of evidence from orthogonal spectroscopic techniques.

-

NMR Spectroscopy provides the definitive structural assignment, mapping every proton and carbon.

-

Mass Spectrometry confirms the elemental composition and molecular weight to a high degree of accuracy.

-

Infrared Spectroscopy offers a rapid and reliable confirmation of all critical functional groups.

-

Circular Dichroism provides the final, crucial piece of evidence, confirming the absolute stereochemistry and enantiomeric purity.

Together, these methods constitute a robust, self-validating workflow that ensures the identity, purity, and stereochemical integrity of the target compound, meeting the rigorous standards required for advanced scientific research and development.

References

-

Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604–613. Retrieved from [Link]

-

Wang, L., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3). Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Retrieved from [Link]

-

Zhang, Y., et al. (2022). A study on circular dichroism sensing of optically active nanoparticles for enantiomeric analysis of amino acids. Microchimica Acta, 189(11). Retrieved from [Link]

-

Ando, K., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5199. Retrieved from [Link]

-

Jones, J. H. (1968). The Mass Spectra of Amino-acid and Peptide Derivatives. Quarterly Reviews, Chemical Society, 22(4), 481-499. Retrieved from [Link]

-

Wolf, C. (2016). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Retrieved from [Link]

-

Rozynov, B. V., et al. (2016). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. Retrieved from [Link]

-

Klein, B. A. (2019). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA: Education & Research Archive, University of Alberta. Retrieved from [Link]

-

Woody, R. W., & Sreerama, N. (1999). Circular dichroism of peptides and proteins. Circular dichroism: principles and applications, 601-616. Retrieved from [Link]

-

Chowdhury, S. K., et al. (1990). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry, 62(24), 2737-2742. Retrieved from [Link]

-

Jung, G., et al. (1980). 15N NMR chemical shifts δ (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. Retrieved from [Link]

-

Gable, K. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-ethoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Retrieved from [Link]

-

Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-4-amino-2-(carboxyamino)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Papastergiou, M., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1179. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

- 1. (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoicacid , 97% , 16639-91-1 - CookeChem [cookechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chiral Circular Dichroism of Amino Acids | MtoZ Biolabs [mtoz-biolabs.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

The Asparagine Enigma: A Historical and Technical Guide to its Derivatives in Peptide Synthesis

Abstract

Asparagine, the first amino acid to be discovered, has paradoxically presented one of the most persistent challenges in the art and science of peptide synthesis.[1][2][3][4][5][6] Its seemingly innocuous side-chain amide is the root of a notorious side reaction—aspartimide formation—that has plagued peptide chemists for decades, leading to impurities, low yields, and compromised research. This in-depth technical guide navigates the history of this challenge and the innovative chemical strategies developed to overcome it. We will explore the evolution of asparagine derivatives, from early, often problematic approaches to the sophisticated protecting group and backbone protection strategies that are now central to modern solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices in handling asparagine-containing peptides and a practical reference for proven methodologies.

The Discovery of Asparagine and the Dawn of a Challenge

In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated a crystalline substance from asparagus juice, which they aptly named asparagine.[1][2][3][4][6] This marked the discovery of the very first amino acid, predating the understanding of proteins as polymers of these fundamental building blocks. It wasn't until the late 19th and early 20th centuries, with the pioneering work of Emil Fischer, that the concept of the peptide bond emerged, laying the groundwork for synthetic peptide chemistry.[1]

However, as chemists began to assemble peptides, the unique reactivity of certain amino acids became apparent. Aspartic acid and asparagine, in particular, proved to be problematic. The earliest report hinting at the troubles ahead came in 1888 from Arnaldo Piutti's investigation into α- and β-asparagines, where he observed an unexpected cyclized side product.[7][8] This cyclic intermediate, now known as aspartimide, would become a major obstacle, especially with the advent of modern solid-phase peptide synthesis (SPPS).

The Aspartimide Problem: A Persistent Thorn in SPPS

The widespread adoption of fluorenylmethyloxycarbonyl (Fmoc)-based SPPS, favored for its milder reaction conditions compared to the older tert-butyloxycarbonyl (Boc) strategy, ironically exacerbated the asparagine problem.[7][8][9] The challenge lies in the repetitive use of a base, typically piperidine, to remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Mechanism of Aspartimide Formation

The formation of aspartimide is a base-catalyzed intramolecular cyclization.[7][8][10] The process unfolds as follows:

-

Deprotonation: The basic conditions used for Fmoc deprotection can lead to the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid or asparagine residue.

-

Nucleophilic Attack: This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the asparagine side-chain amide (or the protected carboxyl group of aspartic acid).

-

Cyclization: This attack forms a five-membered succinimide ring, known as an aspartimide intermediate, and displaces the side-chain protecting group (in the case of Asp) or ammonia (in the case of Asn).

This side reaction is particularly prevalent in sequences where asparagine is followed by a sterically unhindered amino acid, such as glycine (Asn-Gly), as this allows for easier formation of the cyclic intermediate.[7][8]

Diagram: Mechanism of Aspartimide Formation

Caption: Base-catalyzed formation of an aspartimide intermediate and subsequent side products.

The Consequences of Aspartimide Formation

The formation of the aspartimide intermediate is problematic for several reasons:

-

Formation of β-Peptides: The succinimide ring can be opened by nucleophilic attack at either of the two carbonyl carbons. While attack at the α-carbonyl regenerates the desired peptide backbone, attack at the β-carbonyl results in the formation of a β-aspartyl peptide, an isomer that is notoriously difficult to separate from the target α-peptide.[7]

-

Racemization: The α-carbon of the aspartimide ring is highly susceptible to epimerization under basic conditions, leading to the incorporation of D-asparagine into the peptide chain. This results in diastereomeric impurities that can be challenging to purify and may have altered biological activity.[7]

-

Chain Termination: The aspartimide intermediate can also react with piperidine to form piperidide adducts, effectively terminating the peptide chain.[7]

These side reactions collectively reduce the yield and purity of the final peptide, necessitating time-consuming and costly purification steps.

The Evolution of Asparagine Protection Strategies

To mitigate these issues, a variety of strategies have been developed, primarily focusing on protecting the side-chain amide of asparagine.

Side-Chain Amide Protection: The Trityl (Trt) Group

A significant breakthrough in managing asparagine-related side reactions was the introduction of the trityl (Trt) group as a protecting group for the side-chain amide.[11][12]

-

Mechanism of Protection: The bulky trityl group, attached to the nitrogen of the side-chain amide, provides steric hindrance. This bulkiness physically blocks the backbone amide nitrogen from attacking the side-chain carbonyl, thereby preventing the intramolecular cyclization that leads to aspartimide formation.[11]

-

Improved Solubility: A crucial secondary benefit of the Trt group is the significantly improved solubility of Fmoc-Asn(Trt)-OH in common SPPS solvents like DMF and NMP.[11][12] Unprotected Fmoc-Asn-OH is poorly soluble, which can lead to inefficient coupling and lower yields.[13][14]

-

Acid Lability: The Trt group is labile to trifluoroacetic acid (TFA), making it compatible with the final cleavage and deprotection step in standard Fmoc-SPPS protocols.[11]

The use of Fmoc-Asn(Trt)-OH has become a standard and highly effective practice for incorporating asparagine into peptide sequences.[11][12]

Modifications of the Trityl Group

To fine-tune the properties of the trityl protecting group, derivatives have been developed:

-

4-Methyltrityl (Mtt): The Mtt group is a structural modification of the Trt group that allows for more rapid cleavage under mildly acidic conditions.[15] This can be advantageous in strategies where selective deprotection of the asparagine side chain is required while the peptide remains on the resin.

-

4-Methoxytrityl (Mmt): Similar to Mtt, the Mmt group offers different acid lability compared to the standard Trt group, providing chemists with more flexibility in their protection schemes.[16]

Other Side-Chain Protecting Groups

While the trityl-based groups are the most common, other protecting groups have also been explored:

-

2,4,6-Trimethoxybenzyl (Tmob): The Tmob group has been shown to be an effective protecting group for the side chains of both asparagine and glutamine.[14] It offers good solubility and is cleaved with a half-life of less than one minute in 95% TFA.[14]

-

Dimethoxybenzhydryl (Mbh): Although explored, the Mbh group generally provides lower yields and requires more drastic cleavage conditions, making it a less attractive option for routine use.[14]

Table 1: Comparison of Common Asparagine Side-Chain Protecting Groups

| Protecting Group | Structure | Key Advantages | Key Disadvantages |

| Trityl (Trt) | Triphenylmethyl | - Excellent prevention of aspartimide formation- Greatly improves solubility- Compatible with standard Fmoc cleavage | - Can be too stable for some applications |

| 4-Methyltrityl (Mtt) | 4-Methyl-triphenylmethyl | - More acid labile than Trt- Allows for selective deprotection | - Less commonly used than Trt |

| 2,4,6-Trimethoxybenzyl (Tmob) | 2,4,6-Trimethoxybenzyl | - Rapid cleavage with TFA- Good solubility | - Less historical precedent than Trt |

Backbone Protection: A Paradigm Shift

While side-chain protection proved effective, a more innovative approach emerged: temporary modification of the peptide backbone itself. This strategy tackles the root cause of both aspartimide formation and on-resin aggregation.

The 2,4-Dimethoxybenzyl (DMB) Group

The introduction of a 2,4-dimethoxybenzyl (DMB) group on the backbone amide nitrogen following a problematic residue has been a game-changer.[17][18] This is typically achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

-

Mechanism of Action: The DMB group provides steric hindrance that directly blocks the nucleophilic attack of the backbone nitrogen, completely preventing aspartimide formation.[17] Furthermore, by disrupting the hydrogen bonding capacity of the backbone amide, it effectively breaks up the inter-chain β-sheet formation that leads to peptide aggregation and poor solvation.[17]

-

Improved Synthesis of "Difficult" Peptides: This dual action makes DMB protection highly effective for synthesizing long and hydrophobic peptides, which are often plagued by aggregation issues.[17]

Diagram: DMB Backbone Protection

Caption: DMB backbone protection sterically hinders the amide nitrogen, preventing side reactions.

Pseudoproline Dipeptides

Developed by Mutter and coworkers, pseudoproline dipeptides are another powerful tool for disrupting secondary structure formation.[19][20][21][22] These are dipeptides where a serine or threonine residue is reversibly protected as an oxazolidine ring, mimicking the structure of proline.

-

Mechanism of Action: Like proline, pseudoprolines induce a "kink" in the peptide backbone by favoring a cis-amide bond with the preceding amino acid.[20][23] This disruption of the linear peptide chain effectively prevents the formation of β-sheet structures responsible for aggregation.[20]

-

Application to Asparagine-Containing Peptides: While not directly modifying the asparagine residue, pseudoproline dipeptides can be strategically placed within a sequence to improve the overall success of synthesizing long or aggregation-prone peptides that also contain asparagine.[23] For instance, incorporating a pseudoproline can improve the solubility and coupling efficiency of subsequent residues, including a challenging asparagine.

Experimental Protocols

To provide a practical context, the following are representative protocols for the application of key asparagine derivatives in Fmoc-SPPS.

Protocol: Incorporation of Fmoc-Asn(Trt)-OH

This protocol outlines the standard coupling of trityl-protected asparagine during automated solid-phase peptide synthesis.

-

Resin Preparation: Start with a pre-loaded resin (e.g., Rink Amide resin for a C-terminal amide) and perform the initial Fmoc deprotection using 20% piperidine in DMF.

-

Amino Acid Activation: In a separate vessel, prepare the coupling solution. For a 0.1 mmol scale synthesis, dissolve Fmoc-Asn(Trt)-OH (0.2 M), a coupling reagent such as HATU (0.5 M, 0.95 eq), and a base like DIPEA (1.0 M, 2 eq) in DMF.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA in DMF can be performed.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added asparagine, preparing it for the next coupling cycle.

Protocol: Peptide Cleavage and Trt Group Removal

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the trityl protecting group.

-

Resin Preparation: After the final Fmoc deprotection and thorough washing with DMF and then DCM, dry the peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the released trityl cations.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and then dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Outlook

The journey from the discovery of asparagine to the development of sophisticated derivatives for its seamless incorporation into peptides is a testament to the ingenuity of peptide chemists. The "asparagine problem," once a significant bottleneck, can now be effectively managed through a combination of side-chain protection, primarily with the trityl group, and innovative backbone protection strategies like DMB dipeptides and pseudoprolines.

The choice of strategy depends on the specific peptide sequence. For most routine syntheses, Fmoc-Asn(Trt)-OH remains the gold standard. For "difficult sequences" prone to aggregation or severe aspartimide formation (e.g., Asn-Gly motifs), the use of backbone-protected dipeptides is highly recommended.

As the demand for more complex and longer synthetic peptides in therapeutics and materials science continues to grow, the development of even more efficient and robust methods for handling challenging residues like asparagine will remain an active area of research. The principles learned from overcoming the asparagine enigma will undoubtedly pave the way for future innovations in the field of peptide synthesis.

References

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

van der Veken, P., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved from [Link]

-

Wikipedia. (n.d.). Asparagine. Retrieved from [Link]

-

McCurdy, S. N. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide Research, 5(4), 245-246. Retrieved from [Link]

-

Hartley, P. D. (n.d.). The discovery of asparagine. Journal of the Royal Society of Chemistry. Retrieved from [Link]

-

Shao, J., et al. (1995). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International Journal of Peptide and Protein Research, 46(3-4), 215-223. Retrieved from [Link]

-

Science Info. (2021). Asparagine- Definition, Structure, Sources, Properties, Biosynthesis, Uses. Retrieved from [Link]

-

CreationWiki. (2014). Asparagine. Retrieved from [Link]

- Hudson, D. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents.

-

ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]

-

Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

-

Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966-3970. Retrieved from [Link]

-

Breipohl, G., et al. (1989). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 30(44), 6041-6044. Retrieved from [Link]

-

Aapptec Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]

-

PubMed. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. Retrieved from [Link]

-

de la Torre, B. G., et al. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 6(2), 89-94. Retrieved from [Link]

-

Fields, G. B. (1997). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]

-

Carey, R. I., et al. (1996). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 209-213. Retrieved from [Link]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

-

YouTube. (2015). Asparagine. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Asparagine - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. scienceinfo.com [scienceinfo.com]

- 5. Asparagine - CreationWiki, the encyclopedia of creation science [creationwiki.org]

- 6. youtube.com [youtube.com]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. media.iris-biotech.de [media.iris-biotech.de]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 15. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bachem.com [bachem.com]

- 19. chempep.com [chempep.com]

- 20. peptide.com [peptide.com]

- 21. Pseudoproline - Wikipedia [en.wikipedia.org]

- 22. bachem.com [bachem.com]

- 23. peptide.com [peptide.com]

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid, a derivative of aspartic acid with significant potential in various scientific domains. This document will cover its fundamental physicochemical properties, synthesis, and applications, offering field-proven insights for its practical use.

Core Molecular Attributes

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid is a chiral compound with a well-defined molecular structure. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₅ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| CAS Number | 16639-91-1 | [1][2] |

| Empirical Formula | C₇H₁₂N₂O₅ | [1] |

Physicochemical Characteristics

The ethoxycarbonyl group attached to the amino acid backbone imparts specific solubility and reactivity characteristics to the molecule. While detailed experimental data is proprietary to various research groups, the structure suggests moderate polarity. Its utility as a building block in peptide synthesis and other organic reactions is a primary area of its application.

Synthesis and Methodologies

The synthesis of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid and related structures often involves the protection of the amino group of aspartic acid. A general conceptual workflow for such a synthesis is outlined below.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve L-Aspartic acid in an aqueous solution of sodium carbonate.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add ethyl chloroformate to the cooled solution while vigorously stirring. Maintain the temperature below 5 °C.

-

Reaction: Allow the reaction to proceed for several hours at room temperature.

-

Acidification: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: Isolate the crude product by filtration and purify by recrystallization from a suitable solvent system.

Applications in Research and Development

Derivatives of amino acids, such as (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid, are valuable intermediates in the synthesis of more complex molecules.

Role in Peptide Synthesis

The ethoxycarbonyl protecting group can be selectively removed, allowing the incorporation of the aspartic acid residue into a growing peptide chain. This makes the compound a useful building block for the synthesis of peptides with specific sequences and functions.

Drug Discovery and Development

Amino acid derivatives are fundamental in the design of peptidomimetics and other small molecules with therapeutic potential. The specific stereochemistry and functional groups of this compound can be exploited to design molecules that interact with biological targets with high specificity.

Analytical Characterization

The identity and purity of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid are typically confirmed using a suite of analytical techniques.

Analytical Workflow

Caption: Standard analytical workflow for compound verification.

References

-

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoicacid, 97%, 16639-91-1. Available at: [Link]

-

PubChem Compound Summary for CID 87375748, 4-Amino-2-ethoxy-4-oxobutanoic acid. Available at: [Link]

-

PubChem Compound Summary for CID 13074071, (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. Available at: [Link]

Sources

An In-Depth Technical Guide to N(α)-Ethoxycarbonyl-L-asparagine (CAS 16639-91-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating N(α)-Ethoxycarbonyl-L-asparagine in Synthetic Chemistry

N(α)-Ethoxycarbonyl-L-asparagine, identified by CAS number 16639-91-1, is a protected derivative of the naturally occurring amino acid L-asparagine. In the landscape of complex organic synthesis, particularly in peptide chemistry and the development of novel therapeutics, the strategic use of protecting groups is paramount. These chemical moieties are transiently installed onto reactive functional groups to prevent undesired side reactions during subsequent synthetic steps.

The ethoxycarbonyl group (Eoc) serves as a urethane-type protecting group for the α-amino function of L-asparagine. While less ubiquitous in modern solid-phase peptide synthesis (SPPS) than the more common Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups, understanding its properties, synthesis, and applications provides valuable insight into the broader toolkit of amino acid protection strategies. This guide offers a comprehensive technical overview of N(α)-Ethoxycarbonyl-L-asparagine, from its fundamental chemical properties to its practical application in the laboratory.

Core Chemical and Physical Properties

A clear understanding of the physicochemical properties of a synthetic building block is the foundation for its effective use. N(α)-Ethoxycarbonyl-L-asparagine is a white crystalline solid at standard conditions. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16639-91-1 | [1][2] |

| Molecular Formula | C₇H₁₂N₂O₅ | [1][2] |

| Molecular Weight | 204.18 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[(ethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid | |

| Synonyms | Eoc-Asn, N(α)-Carbethoxy-L-asparagine | |

| Melting Point | 166°C (decomposes) | |

| Solubility | Soluble in water | [3] |

Synthesis and Purification: An Experimental Protocol

The synthesis of N(α)-Ethoxycarbonyl-L-asparagine is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of L-asparagine with an appropriate ethoxycarbonylating agent under basic conditions.

Conceptual Workflow for Synthesis

The overall synthetic strategy involves the nucleophilic attack of the deprotonated α-amino group of L-asparagine on the electrophilic carbonyl carbon of an ethoxycarbonyl donor, such as ethyl chloroformate.

Figure 1: Conceptual workflow for the synthesis of N(α)-Ethoxycarbonyl-L-asparagine.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established methods for N-alkoxycarbonylation of amino acids.

-

Dissolution: Dissolve L-asparagine (1 equivalent) in a cold (0-5 °C) aqueous solution of sodium hydroxide (2 equivalents). Maintain vigorous stirring in an ice bath.

-

Acylation: Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution. Crucially, simultaneously add a solution of sodium hydroxide (e.g., 2M) at a rate that maintains the pH of the reaction mixture between 9 and 10. The temperature should be kept below 5 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours while gradually warming to room temperature.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ethyl chloroformate and other organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of cold, dilute hydrochloric acid. N(α)-Ethoxycarbonyl-L-asparagine will precipitate as a white solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to a constant weight.

Role in Peptide Synthesis: A Niche Protecting Group

The primary application for N(α)-Ethoxycarbonyl-L-asparagine is as a building block in peptide synthesis. The ethoxycarbonyl (Eoc) group belongs to the family of urethane protecting groups, which are known to suppress racemization during the peptide coupling step.

The Challenge of Asparagine in Peptide Synthesis

Asparagine presents a unique challenge during peptide synthesis. The side-chain amide can undergo dehydration to a nitrile (forming a β-cyanoalanine residue) during the carboxyl group activation step required for peptide bond formation. This is a significant side reaction that can reduce the yield and purity of the target peptide. While Nα-protection does not prevent this directly, the choice of protecting group and coupling conditions is critical.

Comparison with Fmoc and Boc Protecting Groups

In modern peptide synthesis, particularly automated solid-phase peptide synthesis (SPPS), the Fmoc and Boc groups are dominant due to their well-defined cleavage conditions, which form the basis of orthogonal and semi-orthogonal protection strategies.

-

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile, typically removed with a solution of piperidine in an organic solvent like DMF. This allows for the use of acid-labile side-chain protecting groups and cleavage from the resin with trifluoroacetic acid (TFA).[4]

-

Boc (tert-butoxycarbonyl): This group is acid-labile and is removed with moderate acid (e.g., TFA). This strategy requires stronger acid (e.g., hydrofluoric acid - HF) for final cleavage from the resin and removal of side-chain protecting groups.[4]